Tris(2-aminoethyl)amine

Catalog No.
S597336
CAS No.
4097-89-6
M.F
C6H18N4
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-aminoethyl)amine

CAS Number

4097-89-6

Product Name

Tris(2-aminoethyl)amine

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine

Molecular Formula

C6H18N4

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2

InChI Key

MBYLVOKEDDQJDY-UHFFFAOYSA-N

SMILES

C(CN(CCN)CCN)N

Synonyms

TREN compound, triaminotriethylamine, tris(2-aminoethyl)amine, tris(2-aminoethyl)amine trihydrochloride, tris-2-aminoethylamine

Canonical SMILES

C(CN(CCN)CCN)N

The exact mass of the compound Tris(2-aminoethyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(2-aminoethyl)amine (TREN, CAS 4097-89-6) is a highly basic, tripodal tetramine characterized by a central tertiary amine and three pendant primary amine arms. As a versatile tetradentate chelating agent, it forms highly stable complexes with transition metals and serves as a critical building block in coordination chemistry, polymer synthesis, and materials science. Its unique branched architecture distinguishes it from linear polyamines, driving its procurement for applications requiring specific three-dimensional cross-linking, such as polyimine networks, dynamic epoxy vitrimers, and high-capacity carbon dioxide adsorbents [1].

Generic substitution of TREN with linear isomers like triethylenetetramine (TETA) or shorter chain amines like diethylenetriamine (DETA) fundamentally alters material performance and chemical reactivity. In coordination chemistry, TREN's tripodal structure enforces a trigonal bipyramidal geometry on metal centers, whereas linear TETA typically yields square-planar or octahedral complexes, directly impacting catalytic activity . In polymer and MOF applications, the compact, branched nature of TREN allows for higher pore penetration and cross-linking density compared to linear alternatives, meaning substitution will lead to compromised gas uptake capacities or altered mechanical properties in thermosets [1].

Enhanced CO2 Capture Density via MOF Pore Penetration

When grafted onto Cr-MIL-101-SO3H for CO2 capture, TREN (TAEA) demonstrates superior performance compared to its linear isomer TETA and the shorter DETA. The compact, branched geometry of TREN allows it to migrate into the MOF pores more effectively, resulting in higher amine group density. Quantitative measurements show that TREN-functionalized MOFs achieve a CO2 uptake of 2.39 mmol/g, outperforming TETA (1.94 mmol/g) and DETA (2.23 mmol/g) under identical conditions [1].

Evidence DimensionCO2 Uptake Capacity
Target Compound Data2.39 mmol/g (TREN/TAEA)
Comparator Or Baseline1.94 mmol/g (TETA)
Quantified Difference23% higher CO2 uptake capacity for TREN
ConditionsCr-MIL-101-SO3H MOF, 150 mbar, 40 °C

Procurement for advanced gas separation materials should prioritize TREN over linear polyamines to maximize volumetric capture efficiency in porous scaffolds.

Enforced Trigonal Bipyramidal Metal Coordination

The tripodal arrangement of the four nitrogen donor atoms in TREN forces transition metals (such as Cu2+ and Zn2+) into a C3v symmetric, trigonal bipyramidal geometry. In contrast, the linear isomer TETA typically forms square-planar or octahedral complexes. This structural divergence is absolute and dictates the steric environment and redox potential of the resulting metal center .

Evidence DimensionCoordination Geometry
Target Compound DataTrigonal bipyramidal (C3v symmetry)
Comparator Or BaselineSquare-planar or octahedral (TETA)
Quantified DifferenceDistinct spatial topology and available coordination sites
ConditionsComplexation with transition metal ions (e.g., Cu2+)

Buyers synthesizing specialized catalysts or redox-active clusters must select TREN to achieve the specific steric constraints required for targeted catalytic activity.

Modulating Mechanical Properties in Epoxy Thermosets

In the formulation of diepoxidized VAE thermosets, the choice between TREN and TETA significantly alters the mechanical profile of the cured network. Curing with linear TETA yields a tensile strength of approximately 32.94 MPa, whereas the tripodal TREN produces a network with a tensile strength of 23.80 MPa. While the absolute strength is lower, TREN provides three primary amine groups that create a distinct three-dimensional cross-linking topology, which is highly valued in the design of dynamic vitrimers and specialized composite materials [1].

Evidence DimensionTensile Strength
Target Compound Data23.80 MPa
Comparator Or Baseline32.94 MPa (TETA)
Quantified Difference27.7% lower tensile strength but higher primary amine functionality
ConditionsDiepoxidized VAE thermoset curing

Material scientists must choose TREN when three-dimensional network complexity or dynamic recyclability is prioritized over maximum rigid tensile strength.

Critical Impurity Profiling in Pharmaceutical Polyamines

In the industrial synthesis of polyamines, TREN is a common byproduct. Technical-grade triethylenetetramine (TETA) typically contains approximately 75% linear amine and 5% of the branched TREN impurity. Because TREN is a highly active chelator with a different binding profile, pharmaceutical-grade TETA (Trientine) used for Wilson's disease must be rigorously purified to remove this 5% TREN fraction [1].

Evidence DimensionImpurity Concentration
Target Compound Data~5% presence in technical-grade TETA
Comparator Or Baseline0% required in pharmaceutical-grade TETA
Quantified DifferenceComplete removal required for pharmaceutical compliance
ConditionsTechnical vs. Pharmaceutical grade polyamine synthesis

Procurement teams sourcing polyamines for active pharmaceutical ingredients (APIs) must monitor and control TREN levels to ensure toxicological compliance and predictable chelation therapy.

High-Capacity CO2 Adsorbents

Due to its compact branched structure, TREN is the optimal amine for grafting onto Metal-Organic Frameworks (MOFs) and porous silica. It achieves higher amine loading densities than linear polyamines, making it the preferred choice for designing next-generation carbon capture and storage (CCS) materials [1].

Specialized Transition Metal Catalysts

TREN's ability to enforce a trigonal bipyramidal geometry on metal centers makes it indispensable for synthesizing specific transition metal catalysts. It is particularly useful in stabilizing redox-active oxoanions and preparing cyano-bridged heteropolynuclear clusters with unique magnetic or catalytic properties.

Dynamic Epoxy Vitrimers and Advanced Composites

The trifunctional primary amine structure of TREN allows for the creation of highly cross-linked, three-dimensional polymer networks. It is increasingly procured for the development of vinylogous urethane epoxy vitrimers, where dynamic bond exchange enables material recyclability and self-healing properties without sacrificing thermal stability [2].

XLogP3

-2.6

GHS Hazard Statements

Aggregated GHS information provided by 538 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 538 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 505 of 538 companies with hazard statement code(s):;
H301 (99.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (99.41%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (99.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H370 (87.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

14350-52-8
4097-89-6

Wikipedia

Tris(2-aminoethyl)amine

General Manufacturing Information

1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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